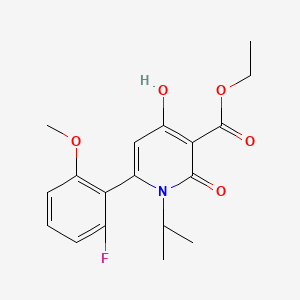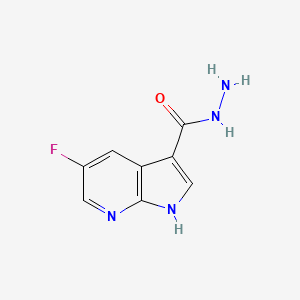
5-Fluoro-7-azaindole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-7-azaindole-3-carbohydrazide is a chemical compound that belongs to the class of azaindoles Azaindoles are heterocyclic compounds that contain a nitrogen atom in the indole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-azaindole-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-7-azaindole.
Acylation: The 5-fluoro-7-azaindole undergoes acylation at the C-3 position using trichloroacetyl chloride.
Hydrazine Reaction: The acylated product is then reacted with hydrazine to form the hydrazide derivative.
Final Product: The final product, this compound, is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-7-azaindole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-Fluoro-7-azaindole-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a kinase inhibitor and in cancer research.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 5-Fluoro-7-azaindole-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to protein kinases, inhibiting their activity.
Pathways Involved: By inhibiting kinases, it can interfere with signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-7-azaindole: The parent compound without the carbohydrazide group.
7-Azaindole: A similar compound lacking the fluorine atom.
Indole-3-carbohydrazide: An indole derivative with a carbohydrazide group but without the azaindole structure.
Uniqueness
5-Fluoro-7-azaindole-3-carbohydrazide is unique due to the presence of both fluorine and carbohydrazide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .
Propriétés
Formule moléculaire |
C8H7FN4O |
|---|---|
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C8H7FN4O/c9-4-1-5-6(8(14)13-10)3-12-7(5)11-2-4/h1-3H,10H2,(H,11,12)(H,13,14) |
Clé InChI |
UZHQDJCJDMKZHY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=C1C(=CN2)C(=O)NN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
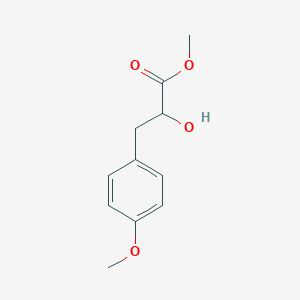
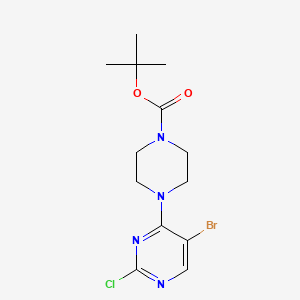
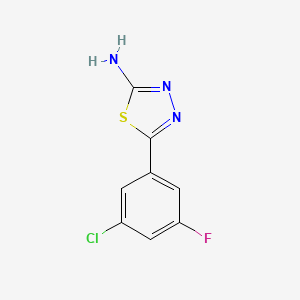

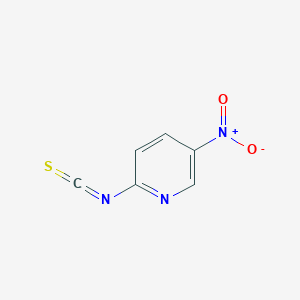
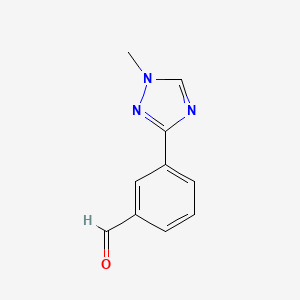

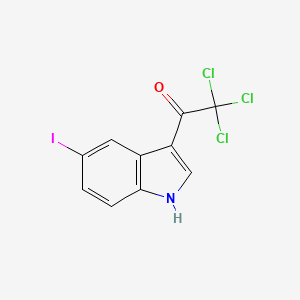
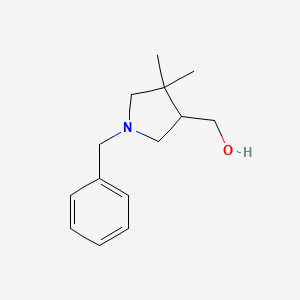
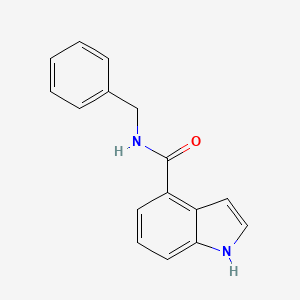
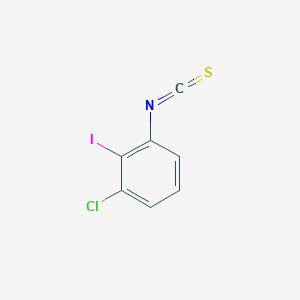
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)
